N-(4-butylphenyl)-2-cyanoacetamide
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Overview
Description
N-(4-butylphenyl)-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-cyanoacetamide typically involves the reaction of 4-butylphenylamine with cyanoacetic acid or its derivatives. One common method is the condensation reaction between 4-butylphenylamine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine), and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-cyanoacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The phenyl ring and butyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodo-1,3-diphenylbutyl) acrylamide: Another cyanoacetamide derivative with different substituents on the phenyl ring.
N-(4-butylphenyl)-2-iodoacetamide: A similar compound with an iodine atom instead of a cyano group.
Uniqueness
N-(4-butylphenyl)-2-cyanoacetamide is unique due to the presence of both a cyano group and a butyl-substituted phenyl ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGXSLBLAYKST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297519 |
Source
|
Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54153-20-7 |
Source
|
Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54153-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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